

How to dissolve and store Fak-IN-2 for experiments

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Compound of Interest

Compound Name: *Fak-IN-2*

Cat. No.: *B12413844*

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Application Notes and Protocols for Fak-IN-2

Introduction

Fak-IN-2 is a potent and orally active inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1][2][3] As a key mediator of signals from integrins and growth factor receptors, FAK is a significant target in cancer research and other diseases characterized by abnormal cell migration and proliferation.[2][3] **Fak-IN-2** exerts its effects by covalently inhibiting the autophosphorylation of FAK, which in turn blocks downstream signaling cascades, induces apoptosis, and inhibits tumor cell migration and colony formation.[1] These application notes provide detailed protocols for the proper dissolution and storage of **Fak-IN-2** to ensure its stability and efficacy in experimental settings.

Physicochemical Properties of **Fak-IN-2**

Property	Value	Reference
IC50	35 nM	[1]
Appearance	Solid	[4]
Target	Focal Adhesion Kinase (FAK)	[1]
Primary Mechanism	Covalently inhibits FAK autophosphorylation	[1]

Dissolution Protocols

Proper dissolution is critical for the biological activity and reproducibility of experiments involving **Fak-IN-2**. The choice of solvent depends on whether the experiment is for in vitro or in vivo applications.

Table 1: Solubility of **Fak-IN-2** in Common Solvents

Application	Solvent System	Max Solubility	Notes
In Vitro	Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL (at 60°C)	Use newly opened, hygroscopic DMSO for best results.[5]
In Vivo	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (4.44 mM)	Requires sonication to achieve a clear solution.[1]
In Vivo	10% DMSO, 90% (20% SBE-β-CD in Saline)	2.5 mg/mL (4.44 mM)	Requires sonication to achieve a clear solution.[1]
In Vivo	10% DMSO, 90% Corn Oil	2.5 mg/mL (4.44 mM)	Requires sonication to achieve a clear solution.[1]

Protocol 1: Preparation of Stock Solution for In Vitro Experiments

This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for dilution into cell culture media for various assays.

Materials:

- **Fak-IN-2** powder
- Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials

- Vortex mixer
- Water bath or heat block (optional)
- Sonicator (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **Fak-IN-2** powder.
- Solvent Addition: Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare high-concentration stocks to minimize the final percentage of DMSO in the culture medium.[\[6\]](#)
- Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[\[1\]](#)[\[5\]](#)
- Sterilization (Optional): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent repeated freeze-thaw cycles.[\[5\]](#) Store as recommended in the storage section below.

Protocol 2: Preparation of Formulation for In Vivo Experiments

This protocol describes the preparation of a **Fak-IN-2** formulation suitable for oral administration in animal models.

Materials:

- **Fak-IN-2** powder
- DMSO
- PEG300

- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Sonicator

Procedure (for 1 mL of 2.5 mg/mL solution):

- Initial Dissolution: Dissolve 2.5 mg of **Fak-IN-2** in 100 µL of DMSO.
- Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
- Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogenous.
- Add Saline: Slowly add 450 µL of saline to bring the total volume to 1 mL.
- Final Dissolution: Use an ultrasonic bath to ensure the compound is fully dissolved and the solution is clear.^[1] This final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[1]
- Administration: Prepare the formulation fresh before each use.

Storage Protocols

Correct storage is essential to maintain the chemical stability and biological activity of **Fak-IN-2**.

Table 2: Recommended Storage Conditions for **Fak-IN-2**

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Keep in a tightly sealed container, protected from light and moisture.[7]
In Solvent (e.g., DMSO)	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.[1][5]
In Solvent (e.g., DMSO)	-80°C	6 months - 1 year	Preferred method for long-term storage of stock solutions.[1][5][7]

General Storage Recommendations:

- **Prevent Freeze-Thaw Cycles:** Repeated freezing and thawing can degrade the compound. It is critical to aliquot stock solutions into single-use volumes.[5]
- **Protection from Light and Moisture:** Store both powder and stock solutions in tightly sealed, light-protected containers (e.g., amber vials).[5] DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability.[6]
- **Container Type:** Polypropylene or glass containers are generally suitable for storing DMSO solutions.[8]

Experimental Protocols

Protocol 3: Cell Migration (Wound Healing) Assay

This protocol provides a general workflow for assessing the effect of **Fak-IN-2** on cancer cell migration.

Materials:

- HCT-116 or other suitable cancer cell line

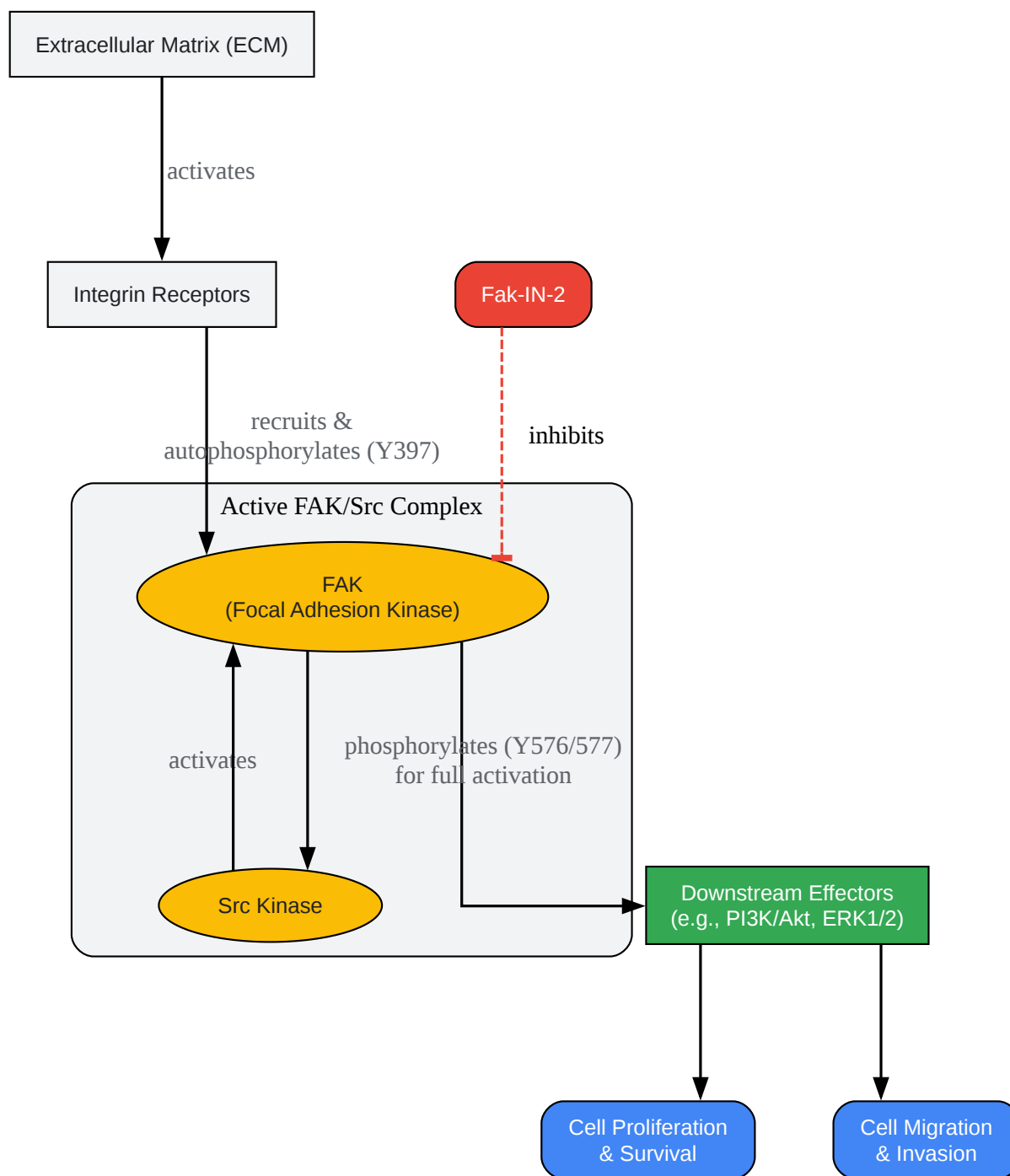
- Complete cell culture medium
- **Fak-IN-2** DMSO stock solution (e.g., 10 mM)
- 6-well plates
- Pipette tips (p200)
- Microscope with imaging capabilities

Procedure:

- Cell Seeding: Seed cells in 6-well plates and grow to ~90-100% confluency.
- Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
- Washing: Gently wash the wells with PBS to remove detached cells.
- Treatment: Replace the PBS with a fresh medium containing various concentrations of **Fak-IN-2** (e.g., 10 nM to 500 nM). Prepare dilutions by adding the DMSO stock solution to the culture medium. Ensure the final DMSO concentration is consistent across all wells (typically $\leq 0.1\%$) and includes a vehicle control (DMSO only).
- Imaging: Capture images of the scratch at time 0.
- Incubation: Incubate the plates at 37°C in a CO2 incubator.
- Final Imaging: After 24 or 48 hours, capture images of the same fields.^[1]
- Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the time 0 measurement.

Visualizations

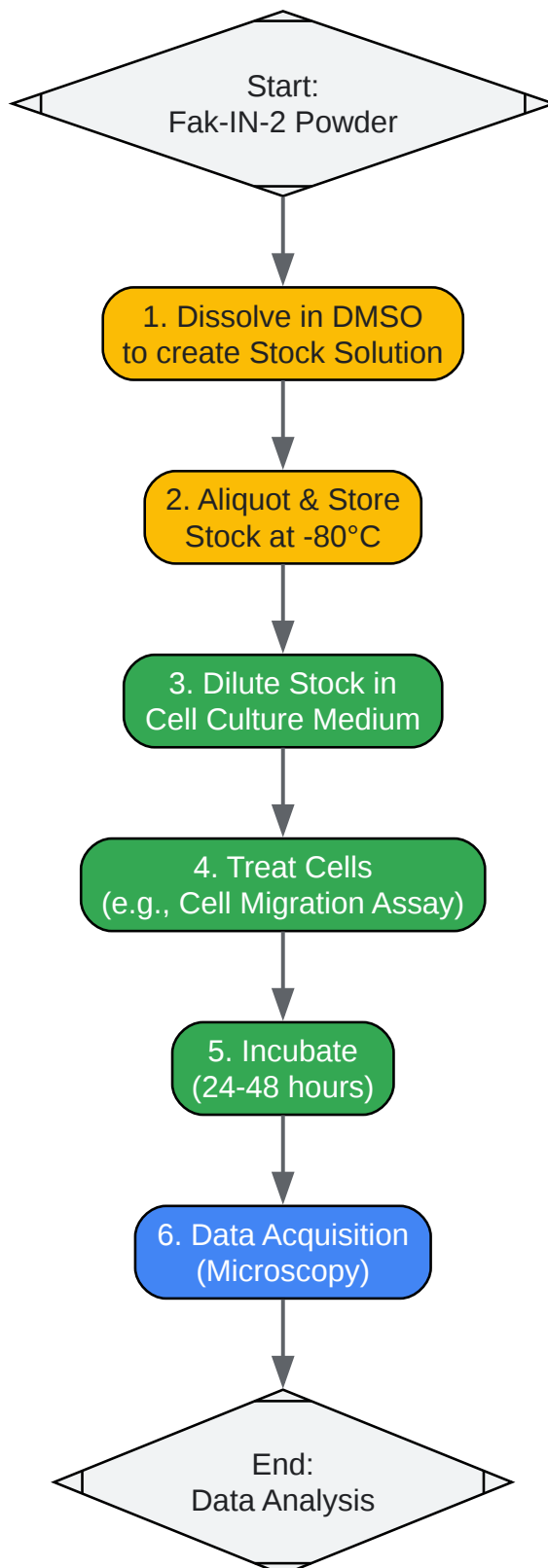
Fak-IN-2 Mechanism and Signaling Pathway



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Caption: FAK signaling pathway and the inhibitory action of **Fak-IN-2**.

Experimental Workflow for Fak-IN-2



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Caption: General experimental workflow for using **Fak-IN-2** in cell-based assays.

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